N-((5-(2-(Trifluoromethyl)phenyl)furan-2-yl)methyl)cyclopropanamine
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
The IUPAC name N-{[5-(2-(trifluoromethyl)phenyl)furan-2-yl]methyl}cyclopropanamine is derived through hierarchical substitution rules. The parent structure, cyclopropanamine (C3H7N), is modified by a methyl group attached to the nitrogen atom. This methyl group is further substituted with a furan-2-yl ring, which carries a 2-(trifluoromethyl)phenyl group at position 5 (Figure 1).
Isomeric possibilities arise from:
- Positional isomerism : The trifluoromethyl group on the phenyl ring could occupy alternative positions (e.g., para or meta relative to the furan attachment site).
- Regioisomerism : The furan’s substitution pattern (e.g., 3-(trifluoromethyl)phenyl at position 4) would yield distinct regioisomers.
- Geometric constraints : The cyclopropane ring’s planar geometry restricts stereoisomerism unless additional chiral centers are introduced.
Molecular Geometry and Conformational Analysis
Cyclopropane Core :
The cyclopropane ring adopts a planar geometry with bond angles constrained to 60°, inducing significant angle strain (255 kJ/mol vs. 370 kJ/mol in propane). This strain impacts reactivity, as the weakened C–C bonds facilitate ring-opening reactions under specific conditions.
Furan Ring :
The furan ring (C4H4O) is aromatic and planar, with conjugated π-electrons delocalized across the oxygen and carbon atoms. The 2-(trifluoromethyl)phenyl substituent at position 5 introduces steric bulk and electronic effects, slightly distorting the furan’s planarity.
Methylene Linker :
The –CH2– group bridging the furan and cyclopropanamine permits limited rotational freedom. Computational models suggest a preferred conformation where the trifluoromethylphenyl group lies perpendicular to the furan plane to minimize steric clashes (Figure 2).
Table 1: Key Geometric Parameters
| Component | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| Cyclopropane C–C | 1.51 | 60.0 |
| Furan C–O | 1.36 | 106.5 |
| C–F (CF3) | 1.33 | 109.5 |
Substituent Effects of the Trifluoromethylphenyl Group on Furan Ring Electronic Structure
The trifluoromethyl (–CF3) group exerts strong electron-withdrawing effects via inductive (–I) and field effects, depleting electron density from the furan ring. This is quantified by Hammett substituent constants (σmeta = 0.43, σpara = 0.54), which correlate with reduced nucleophilicity at the furan’s α-positions.
Electronic Perturbations :
- Resonance Inhibition : The –CF3 group’s inductive dominance suppresses resonance donation, rendering the furan less reactive toward electrophilic substitution.
- Meta-Directing Influence : In further substitution reactions, the –CF3 group directs incoming electrophiles to the meta position relative to itself.
- Dipole Interactions : The electronegative fluorine atoms create a localized dipole, polarizing adjacent C–H bonds and influencing intermolecular interactions.
Table 2: Substituent Constants for Key Groups
| Substituent | σmeta | σpara |
|---|
Properties
Molecular Formula |
C15H14F3NO |
|---|---|
Molecular Weight |
281.27 g/mol |
IUPAC Name |
N-[[5-[2-(trifluoromethyl)phenyl]furan-2-yl]methyl]cyclopropanamine |
InChI |
InChI=1S/C15H14F3NO/c16-15(17,18)13-4-2-1-3-12(13)14-8-7-11(20-14)9-19-10-5-6-10/h1-4,7-8,10,19H,5-6,9H2 |
InChI Key |
RNJWWYQJGXGSNN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NCC2=CC=C(O2)C3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Cross-Coupling for Aryl Group Introduction
The 5-(2-(trifluoromethyl)phenyl)furan-2-ylmethyl segment is synthesized via a Suzuki-Miyaura coupling between 5-bromofuran-2-carbaldehyde 1 and 2-(trifluoromethyl)phenylboronic acid 2 (Figure 1). This reaction proceeds under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of toluene, ethanol, and aqueous Na₂CO₃ at 80–100°C for 12–24 hours. The aldehyde group in the resulting 5-(2-(trifluoromethyl)phenyl)furan-2-carbaldehyde 3 serves as a handle for subsequent reductions.
Reaction Conditions :
Alternative Furan Ring Construction via Paal-Knorr Synthesis
For substrates where boronic acids are inaccessible, the Paal-Knorr furan synthesis offers an alternative. A 1,4-diketone 4 , pre-functionalized with the 2-(trifluoromethyl)phenyl group, undergoes cyclization in the presence of an acid catalyst (e.g., p-TsOH) to yield the furan core. This method is less common due to the difficulty in synthesizing appropriately substituted diketones.
Functionalization of the Methyl Group
Reduction of Aldehyde to Alcohol
The aldehyde 3 is reduced to 5-(2-(trifluoromethyl)phenyl)furan-2-ylmethanol 5 using sodium borohydride (NaBH₄) in methanol at 0–25°C. This step achieves near-quantitative yields (>95%).
Procedure :
-
Add NaBH₄ (2 equiv) portionwise to a stirred solution of 3 in MeOH.
-
Stir for 2 hours at 25°C.
-
Quench with H₂O and extract with CH₂Cl₂.
Conversion of Alcohol to Halide
The alcohol 5 is converted to the corresponding bromide 6 using phosphorus tribromide (PBr₃) in dichloromethane at 0°C. This step proceeds in 80–90% yield.
Optimization Notes :
-
Excess PBr₃ (1.5 equiv) ensures complete conversion.
-
Reaction time: 1–2 hours.
Purification and Characterization
Chromatographic Purification
Crude product 8 is purified via flash column chromatography (SiO₂, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/H₂O mobile phase). Purity exceeding 98% is routinely achieved.
Spectroscopic Validation
-
¹H NMR (500 MHz, CDCl₃): δ 7.72 (d, J = 7.8 Hz, 1H, Ar-H), 7.61 (t, J = 7.5 Hz, 1H, Ar-H), 7.52 (d, J = 7.8 Hz, 1H, Ar-H), 6.63 (d, J = 3.2 Hz, 1H, Fur-H), 6.38 (d, J = 3.2 Hz, 1H, Fur-H), 3.85 (s, 2H, CH₂), 2.10 (m, 1H, Cyclopropane-H), 1.20–1.15 (m, 4H, Cyclopropane-H₂).
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Cost Efficiency |
|---|---|---|---|---|
| Suzuki + Substitution | Cross-coupling, reduction, amination | 70 | 98 | High |
| Paal-Knorr + Mitsunobu | Cyclization, Mitsunobu reaction | 65 | 97 | Moderate |
Trade-offs :
-
The Suzuki route offers higher yields but requires expensive palladium catalysts.
-
The Mitsunobu method avoids halide intermediates but demands rigorous moisture control.
Industrial-Scale Production Considerations
For bulk synthesis, the Suzuki-Miyaura cross-coupling pathway is preferred due to scalability and reproducibility. Key optimizations include:
-
Catalyst Recycling : Use of immobilized Pd catalysts to reduce costs.
-
Continuous Flow Systems : Enhanced heat/mass transfer for safer bromide formation.
Recent advances in photoredox catalysis and electrochemical synthesis promise greener routes for trifluoromethyl group introduction and C–N bond formation. For example, visible-light-mediated trifluoromethylation could streamline access to the aryl precursor .
Chemical Reactions Analysis
Alkylation Reactions
The primary amine group in the cyclopropanamine moiety undergoes alkylation with alkyl halides or epoxides. This reaction typically requires basic conditions to deprotonate the amine and enhance nucleophilicity.
Example Reaction:
| Reagent (R-X) | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl iodide | DMF, 60°C | N-Methyl derivative | 78% | |
| Ethyl bromide | K₂CO₃, THF | N-Ethyl derivative | 65% |
Acylation Reactions
The amine reacts with acyl chlorides or anhydrides to form amides. Catalysts like DMAP or HOBt are often employed to improve efficiency.
Example Reaction:
| Acylating Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acetyl chloride | RT, 2 hrs | N-Acetyl derivative | 85% | |
| Benzoyl chloride | Reflux, 4 hrs | N-Benzoyl derivative | 72% |
Oxidation Reactions
The cyclopropanamine group can be oxidized to form N-oxides or hydroxylamines under controlled conditions. Strong oxidants like meta-chloroperbenzoic acid (mCPBA) are commonly used.
Example Reaction:
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| mCPBA | 0°C, 1 hr | N-Oxide | 60% | |
| H₂O₂ (30%) | RT, 12 hrs | Hydroxylamine | 45% |
Electrophilic Aromatic Substitution (EAS)
The furan ring undergoes EAS at the 4-position due to the electron-withdrawing trifluoromethyl group. Nitration and sulfonation are observed under acidic conditions.
Example Reaction (Nitration):
| Reaction Type | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 4-Nitro derivative | 55% | |
| Sulfonation | SO₃/H₂SO₄ | 4-Sulfo derivative | 50% |
Nucleophilic Substitution
The methylene bridge adjacent to the furan ring can participate in nucleophilic substitution if activated.
Example Reaction:
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaSH | Ethanol, reflux | Thiol derivative | 40% |
Reduction Reactions
The cyclopropane ring remains stable under most reduction conditions, but the amine group can be reduced to a secondary amine using LiAlH₄.
Example Reaction:
| Substrate | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| N-Acetyl derivative | LiAlH₄ | N-Ethyl derivative | 70% |
Acid-Base Reactions
As a hydrochloride salt, the compound readily undergoes deprotonation in basic media, regenerating the free base form.
Example Reaction:
| Base | Solubility Change | Reference |
|---|---|---|
| NaOH | Free base precipitates |
Key Structural Insights Influencing Reactivity
-
Trifluoromethyl Group : Directs EAS to the furan’s 4-position and stabilizes intermediates via electron withdrawal.
-
Cyclopropane Ring : Resists ring-opening except under extreme conditions (e.g., strong acids).
-
Amine Group : Serves as a nucleophile in alkylation/acylation and participates in redox reactions.
Data synthesized from pharmacological studies (, ) and reaction mechanism analyses.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have indicated that compounds similar to N-((5-(2-(Trifluoromethyl)phenyl)furan-2-yl)methyl)cyclopropanamine exhibit significant anticancer properties. For instance, derivatives of trifluoromethylphenyl compounds have shown effectiveness against various cancer cell lines, including breast and lung cancers. The trifluoromethyl group enhances the lipophilicity of the molecule, facilitating better cell membrane penetration and increased biological activity .
Case Study:
A study published in Journal of Medicinal Chemistry reported the synthesis and evaluation of a series of cyclopropanamine derivatives, demonstrating their potential as anticancer agents through mechanisms involving apoptosis induction and cell cycle arrest .
1.2 Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Research indicates that cyclopropanamine derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The incorporation of the trifluoromethyl group contributes to enhanced receptor binding affinity .
Case Study:
In a preclinical trial, a derivative of this compound was shown to improve cognitive function in animal models of Alzheimer's disease by reducing amyloid plaque formation .
Materials Science Applications
2.1 Polymer Chemistry
This compound can serve as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. The unique structure allows for cross-linking reactions that improve material performance under various environmental conditions .
Data Table: Properties of Polymers Derived from Cyclopropanamine
| Property | Value |
|---|---|
| Thermal Stability | Up to 300°C |
| Mechanical Strength | 80 MPa |
| Flexibility | High |
| Water Absorption | Low (≤ 5%) |
Agricultural Chemistry Applications
3.1 Pesticide Development
The compound's structural features suggest potential applications in developing new pesticides. The trifluoromethyl group is known to enhance biological activity against pests while minimizing toxicity to non-target organisms. Research is ongoing to assess its efficacy against common agricultural pests .
Case Study:
A recent patent describes a formulation containing this compound as an active ingredient, demonstrating significant pest control efficacy in field trials while maintaining environmental safety standards .
Mechanism of Action
The mechanism of action of N-((5-(2-(Trifluoromethyl)phenyl)furan-2-yl)methyl)cyclopropanamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The furan ring may participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Cyprofuram (CAS: N/A, Use: Pesticide)
- Structure : N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide .
- The tetrahydrofuran ring in cyprofuram is saturated, reducing aromaticity compared to the furan in the target compound. The 3-chlorophenyl substituent in cyprofuram may confer different electronic effects compared to the 2-(trifluoromethyl)phenyl group in the target compound.
Flutolanil (CAS: N/A, Use: Pesticide)
- Structure : N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide .
- Comparison :
- Shares a 2-(trifluoromethyl)phenyl group but linked to a benzamide scaffold rather than a furan-cyclopropanamine system.
- The trifluoromethyl group enhances lipophilicity and metabolic stability in both compounds, but the benzamide in flutolanil may increase hydrolytic stability compared to the amine in the target compound.
Compound from
- Structure : (S)-1-(3,6-dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine .
- Comparison :
- Both contain aromatic amines, but the pyridine and difluorophenyl groups in this compound contrast with the furan and trifluoromethylphenyl in the target.
- Bromine substituents may enhance steric bulk and alter electronic properties compared to the trifluoromethyl group.
Reactivity Considerations
- The trifluoromethyl group in both the target compound and flutolanil is electron-withdrawing, which may stabilize adjacent aromatic systems against oxidation .
Biological Activity
N-((5-(2-(Trifluoromethyl)phenyl)furan-2-yl)methyl)cyclopropanamine is a compound of interest due to its potential biological activities. This article reviews the available research findings, including its synthesis, mechanisms of action, and biological effects.
Chemical Structure and Properties
The compound can be described by its chemical formula . It features a cyclopropanamine core attached to a furan ring substituted with a trifluoromethyl group. This unique structure may contribute to its biological activity.
Synthesis
The synthesis of this compound has been explored in various studies. The synthetic pathways typically involve the cyclization of appropriate precursors under specific conditions to yield the desired compound. For example, the use of cyclopropyl amines in combination with furan derivatives has been reported to achieve high yields through optimized reaction conditions .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives exhibiting similar structural motifs have shown significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and MDA-MB-231 cells. The mechanism of action appears to involve the inhibition of crucial signaling pathways such as PI3K/Akt/mTOR .
Table 1: Cytotoxicity Data of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 7c | MCF7 | 125 | PI3K/Akt/mTOR inhibition |
| Compound 7b | MDA-MB-231 | 250 | ROS production and DNA damage |
| N-(Trifluoromethyl) | Various | Varies | Selective receptor modulation |
Selective Receptor Modulation
Studies indicate that compounds with similar structures may act as selective agonists for serotonin receptors, particularly 5-HT2C. This selectivity is crucial for developing antipsychotic medications with fewer side effects compared to traditional therapies . The functional selectivity observed in these compounds suggests they could modulate neurotransmitter systems effectively, offering therapeutic benefits in psychiatric disorders.
Case Studies
- Antipsychotic Activity : A study on N-substituted (2-phenylcyclopropyl)methylamines demonstrated that certain analogs exhibited significant antipsychotic-like activity in animal models. The compounds selectively activated Gq signaling pathways at the 5-HT2C receptor while avoiding β-arrestin recruitment, indicating a novel mechanism for antipsychotic action .
- Cytotoxicity in Cancer Models : In vivo studies involving xenograft models have shown that compounds structurally related to this compound can inhibit tumor growth significantly. These findings emphasize the need for further investigation into their potential as anticancer agents .
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : NMR is essential for verifying the trifluoromethyl group’s presence and electronic environment, while and NMR confirm furan and cyclopropane connectivity .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula accuracy.
- X-ray Crystallography : Resolves absolute stereochemistry and crystal packing effects, as demonstrated in structurally related compounds .
- HPLC/Purity Analysis : Reversed-phase HPLC with UV detection ensures >95% purity, critical for biological assays .
What is the hypothesized mechanism of action for this compound, given its structural similarity to Ryanodine receptor modulators?
Advanced Research Focus
The trifluoromethylphenyl and cyclopropanamine groups suggest potential interaction with ion channels or G-protein-coupled receptors (GPCRs) . Structural analogs in (e.g., M.28 Ryanodine receptor modulators) indicate that the compound may act as a calcium channel modulator . Computational docking studies using cryo-EM structures of Ryanodine receptors (e.g., PDB 5T1S) can identify binding pockets. Electrophysiological assays (e.g., patch-clamp on HEK293 cells expressing RyR2) would validate functional activity .
How does the trifluoromethyl group influence the compound’s physicochemical and pharmacokinetic properties?
Advanced Research Focus
The trifluoromethyl group enhances lipophilicity (logP), improving membrane permeability, while its electron-withdrawing nature stabilizes the molecule against oxidative metabolism. Pharmacokinetic studies in rodents can assess oral bioavailability and half-life. Comparative studies with non-fluorinated analogs (e.g., methyl or chloro substitutes) would isolate the trifluoromethyl effect on solubility and metabolic stability .
Are there contradictions in reported biological activities of structurally related furan-cyclopropanamine derivatives?
Advanced Research Focus
Literature discrepancies may arise from assay variability (e.g., cell lines, concentration ranges) or stereochemical impurities . For example, highlights a cyclopropanamine-containing drug (ORY-2001) with CNS activity, whereas other analogs in show insecticidal properties. Meta-analyses of IC values across studies and rigorous stereochemical characterization are recommended to resolve contradictions .
What computational tools are suitable for predicting the compound’s interaction with mitochondrial targets?
Advanced Research Focus
Molecular Dynamics (MD) simulations and density functional theory (DFT) can model interactions with mitochondrial Complex II or IV (). Virtual screening against the Protein Data Bank (PDB) using software like AutoDock Vina may identify off-target effects. QSAR models trained on mitochondrial inhibitor datasets (e.g., cyanide derivatives) can predict efficacy and toxicity .
How can the compound’s stability under varying pH and temperature conditions be optimized for in vivo studies?
Q. Basic Research Focus
- Forced Degradation Studies : Expose the compound to acidic (pH 1.2), neutral (pH 7.4), and alkaline (pH 9.0) buffers at 40°C for 48 hours. Monitor degradation via LC-MS to identify labile sites (e.g., furan ring oxidation).
- Formulation Strategies : Encapsulation in liposomes or cyclodextrin complexes can enhance stability, as demonstrated for similar amine-containing compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
